2,6-Dibromo-4-formylphenyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,6-dibromo-4-formylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O3/c1-5(13)14-9-7(10)2-6(4-12)3-8(9)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPSFDNHNSBNML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Br)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 2,6 Dibromo 4 Formylphenyl Acetate
Hydrolysis Kinetics and Mechanistic Pathways of the Aryl Acetate (B1210297) Moiety
The hydrolysis of the aryl acetate group in 2,6-dibromo-4-formylphenyl acetate is a focal point of mechanistic studies. The reaction's rate and pathway are significantly influenced by the electronic effects of the substituents on the phenyl ring.
Neighboring Group Participation in Ester Hydrolysis
Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons in an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org This intramolecular phenomenon can lead to an increased reaction rate and can influence the stereochemistry of the product. wikipedia.orgchem-station.com In the context of ester hydrolysis, a neighboring group can act as an intramolecular nucleophile, altering the standard reaction mechanism. chem-station.comlibretexts.org
For a neighboring group to participate, it must be positioned correctly to attack the reaction center. libretexts.org In the case of this compound, the formyl group is a potential neighboring group. However, its ability to participate in the hydrolysis of the acetate ester is a subject of investigation. The participation of a neighboring acyl group in the hydrolysis of a sugar, for instance, is known to proceed with high selectivity due to its interaction with the oxonium intermediate. chem-station.com Similarly, the participation of an aromatic ring can lead to the formation of a phenonium ion intermediate, delocalizing the positive charge and affecting the reaction's outcome. wikipedia.orglibretexts.org The rate of hydrolysis of phenyl acetate can be significantly accelerated by such intramolecular catalysis. For example, Ph-S-CH₂-CH₂-Cl reacts with water 600 times faster than CH₃-CH₂-CH₂-Cl due to neighboring group participation by the sulfur atom. wikipedia.org
Quantitative Assessment of Substituent Effects on Hydrolytic Reactivity
The rate of hydrolysis of phenyl acetates is highly sensitive to the electronic nature of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups generally increase the rate of hydrolysis by stabilizing the phenoxide leaving group. The hydrolysis of esters can be catalyzed by both acids and bases. pearson.com For phenyl acetates, base-catalyzed hydrolysis is often more significant in near-neutral conditions, especially for esters with good leaving groups or electron-withdrawing substituents.
The effect of substituents on reaction rates can be quantified using Hammett plots, which correlate reaction rate constants with substituent constants (σ). whiterose.ac.uk For the hydrolysis of aryl acetates, a positive slope in a Hammett plot indicates that electron-withdrawing groups accelerate the reaction. The Taft polar substituent constant (σ*) and the steric substituent constant (E_s) are also used to analyze the effects of substituents on ester hydrolysis. rsc.org Esters with unsaturated substituents that are conjugated with the carbonyl group often show more negative E_s values than expected from steric interactions alone. rsc.org
The hydrolysis of ten different aryl acetates in aqueous solution at 25°C has been studied, and the mechanism was found to depend on the stability of the leaving phenoxide group. rsc.org The presence of two bromine atoms and a formyl group, all of which are electron-withdrawing, is expected to significantly enhance the rate of hydrolysis of this compound compared to unsubstituted phenyl acetate.
Reactions Involving the Formyl Group
The aldehyde functionality in this compound is a versatile reaction site, participating in a variety of condensation, reduction, and oxidation reactions.
Condensation Reactions, including Schiff Base Formation
Aldehydes readily undergo condensation reactions with primary amines to form Schiff bases, which contain a carbon-nitrogen double bond (imine). wjpsonline.comresearchgate.net This reaction is a cornerstone of organic synthesis and is crucial in the formation of many biologically active molecules. The formation of Schiff bases from aromatic aldehydes, such as benzaldehyde (B42025) and its derivatives, with primary amines is a well-established synthetic route. researchgate.netnih.gov These reactions are often carried out in a suitable solvent like methanol (B129727) and can be catalyzed by acids or bases. wjpsonline.com The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov
The reactivity of the formyl group in this compound in Schiff base formation is influenced by the electron-withdrawing bromo substituents, which can enhance the electrophilicity of the carbonyl carbon. Various methods, including conventional heating and microwave irradiation, have been employed for the synthesis of Schiff bases, with the latter often providing higher yields in shorter reaction times. wjpsonline.com
Synthesis of Cinnamoyl Analogues and Related Unsaturated Systems
The formyl group of this compound can be converted into a cinnamoyl group (an α,β-unsaturated carbonyl system) through various condensation reactions. The Knoevenagel condensation, particularly the Verley-Doebner modification using malonic acid, is a common method for synthesizing cinnamic acids from benzaldehydes. acs.org Aldol (B89426) condensation reactions between a substituted benzaldehyde and an aldehyde like acetaldehyde (B116499) can also yield cinnamaldehyde (B126680) derivatives. google.comgoogle.com
The synthesis of cinnamoyl chloride, a precursor for many cinnamoyl derivatives, can be achieved by reacting cinnamic acid with reagents like thionyl chloride or phosphorus pentachloride. nii.ac.jp Alternatively, cinnamoyl derivatives can be synthesized directly from the corresponding benzaldehyde. nii.ac.jpnih.gov These unsaturated systems are valuable intermediates in the synthesis of various pharmacologically active compounds. nih.govnih.gov
Reductive and Oxidative Transformations of the Aldehyde Functionality
The aldehyde group of this compound can undergo both reduction and oxidation. Reduction of the aldehyde yields the corresponding primary alcohol, 2,6-dibromo-4-(hydroxymethyl)phenyl acetate. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. The Stephen reaction, which involves the reduction of a nitrile to an imine followed by hydrolysis, is another method to produce aldehydes. ncert.nic.in
Oxidation of the aldehyde group leads to the formation of the corresponding carboxylic acid, 2-acetoxy-3,5-dibromobenzoic acid. Strong oxidizing agents like chromic acid can be used for this transformation. ncert.nic.in Milder oxidizing agents, such as chromyl chloride (in the Etard reaction), can be employed to oxidize a methyl group on a benzene (B151609) ring to an aldehyde. ncert.nic.in The choice of oxidizing or reducing agent is crucial to selectively transform the aldehyde without affecting the ester group or the aromatic bromine atoms.
Reactivity Profile of Bromine Substituents
The reactivity of the bromine substituents on the aromatic ring of this compound is a key aspect of its chemical behavior, particularly in substitution and coupling reactions. The electronic environment of the benzene ring, significantly influenced by the ortho-acetate and para-formyl groups, dictates the susceptibility of the C-Br bonds to cleavage and replacement.
The presence of strong electron-withdrawing groups is a prerequisite for activating aryl halides toward nucleophilic aromatic substitution (SNAr). libretexts.orgopenstax.orglibretexts.org In this compound, the formyl group (-CHO) at the para position and the acetyl group (-OCOCH₃) at the ortho position to the bromine atoms significantly reduce the electron density of the aromatic ring. This electron deficiency facilitates the attack of nucleophiles.
The generally accepted mechanism for SNAr reactions in such activated systems is a two-step addition-elimination process. libretexts.orglibretexts.org
Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile (Nu:⁻) attacks one of the carbon atoms bearing a bromine atom. This attack is favored because the electron-withdrawing groups can stabilize the incoming negative charge. The attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org In this intermediate, the aromaticity of the ring is temporarily broken, and the carbon at the reaction site becomes sp³ hybridized. libretexts.org The negative charge is delocalized over the aromatic system and, importantly, onto the oxygen atoms of the formyl and acetyl groups, which provides substantial stabilization.
Elimination of the Leaving Group: In the second step, the aromaticity is restored as the leaving group, a bromide ion (Br⁻), is expelled from the Meisenheimer complex.
The rate of substitution is influenced by the nature of the nucleophile and the stability of the intermediate complex. Due to the presence of two equivalent bromine atoms, monosubstitution or disubstitution can potentially occur depending on the reaction stoichiometry and conditions. The strong activation provided by the ortho and para substituents makes this compound a viable substrate for SNAr reactions. libretexts.org
The bromine substituents in this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Aryl bromides are generally more reactive than aryl chlorides in these transformations, offering a good balance of reactivity and stability. libretexts.org The general mechanism for these reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) complex.
Transmetalation: A main group organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. youtube.com
This compound can be strategically employed in various well-known coupling reactions to synthesize more complex molecules. Given the two bromine atoms, sequential or double coupling reactions can be designed to build elaborate molecular architectures.
Table 1: Potential Palladium-Catalyzed Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Type of Bond Formed | Potential Product Class |
| Suzuki-Miyaura Coupling | Organoboronic acids/esters (R-B(OH)₂) | Carbon-Carbon | Biaryls, Alkylated/Alkenylated Arenes |
| Heck Coupling | Alkenes (R-CH=CH₂) | Carbon-Carbon | Stilbenes, Cinnamates |
| Sonogashira Coupling | Terminal Alkynes (R-C≡CH) | Carbon-Carbon | Aryl Alkynes |
| Buchwald-Hartwig Amination | Amines (R₂NH) | Carbon-Nitrogen | Aryl Amines |
| Stille Coupling | Organostannanes (R-SnR'₃) | Carbon-Carbon | Biaryls, Ketones |
| Negishi Coupling | Organozinc reagents (R-ZnX) | Carbon-Carbon | Alkylated/Arylated Arenes |
The functional group tolerance of these palladium-catalyzed reactions means that the formyl and acetate groups on the substrate typically remain intact during the coupling process, making this compound a valuable building block in multi-step organic synthesis. sigmaaldrich.comnih.gov
Electrochemical Behavior and Redox Chemistry
The electrochemical properties of this compound are determined by its multiple redox-active sites: the aromatic ring, the bromine substituents, and the formyl group. Electrochemical techniques can be used to probe the oxidation and reduction pathways of the molecule.
The anodic oxidation of this compound on an inert electrode like platinum or glassy carbon would involve the removal of an electron from the molecule. The initial oxidation step is typically the formation of a radical cation from the electron-rich aromatic ring. psu.edu
The stability and subsequent fate of this radical cation are influenced by the substituents. The electron-withdrawing nature of the bromo, formyl, and acetate groups makes the initial oxidation more difficult (i.e., it occurs at a higher positive potential) compared to an unsubstituted benzene ring.
Based on studies of similar halogenated and substituted aromatic compounds, a plausible pathway for the oxidation is an ECE (Electrochemical-Chemical-Electrochemical) mechanism. psu.edu
Initial Electron Transfer (E): The aromatic ring is oxidized to a radical cation.
Chemical Step (C): The highly reactive radical cation can undergo a variety of follow-up chemical reactions, such as loss of a proton or reaction with a nucleophile present in the solvent/electrolyte system.
Second Electron Transfer (E): The product of the chemical step may be more easily oxidized than the parent molecule, leading to a second electron transfer at the same or a less positive potential. psu.edu
The formation of polymeric films on the electrode surface through radical coupling is also a common phenomenon during the oxidation of phenolic compounds.
On the cathodic side, this compound possesses two primary types of reducible functional groups: the carbon-bromine bonds and the formyl (aldehyde) group. The reduction of aryl halides typically occurs via the stepwise transfer of electrons, leading to the cleavage of the C-X bond.
The cathodic reduction pathway can be summarized as follows:
Second C-Br Bond Cleavage: At a more negative potential, the remaining C-Br bond in the monobrominated intermediate is cleaved via a similar two-electron process.
Carbonyl Reduction: The aldehyde group is also electrochemically active. Typically, the reduction of an aromatic aldehyde to the corresponding alcohol occurs at potentials more negative than that required for C-Br bond cleavage. researchgate.net This process involves a two-electron, two-proton transfer to form a primary alcohol (hydroxymethyl group).
Therefore, controlled-potential electrolysis could selectively cleave the C-Br bonds while leaving the formyl group intact, or reduce all functional groups at a sufficiently negative potential. researchgate.net
Cyclic voltammetry (CV) is a powerful technique to investigate the redox processes of this compound. A hypothetical cyclic voltammogram would provide significant insight into the electron transfer mechanisms.
Cathodic Scan: On scanning towards negative potentials, one would expect to observe at least two distinct, irreversible cathodic peaks corresponding to the sequential reduction and cleavage of the two C-Br bonds. researchgate.net The irreversibility is due to the fast chemical step (bond cleavage) following the initial electron transfer. At even more negative potentials, another reduction peak, likely corresponding to the reduction of the formyl group to an alcohol, would appear.
Anodic Scan: When scanning towards positive potentials from the initial state, an irreversible anodic peak would be expected, corresponding to the oxidation of the phenyl ring to the radical cation, as discussed previously. psu.edu
Chronoamperometry, where the potential is stepped to a value where a reduction or oxidation occurs and the resulting current is measured as a function of time, could be used to study the kinetics of the follow-up chemical reactions and to determine diffusion coefficients of the species involved.
Table 2: Hypothetical Cyclic Voltammetry Data for this compound
| Process | Anticipated Peak Potential (vs. Ag/AgCl) | Characteristics | Mechanism |
| First C-Br Reduction | -1.2 to -1.6 V | Irreversible Cathodic Peak | 2e⁻, 1H⁺ cleavage |
| Second C-Br Reduction | -1.5 to -1.9 V | Irreversible Cathodic Peak | 2e⁻, 1H⁺ cleavage |
| Formyl Group Reduction | -1.8 to -2.2 V | Cathodic Peak | 2e⁻, 2H⁺ reduction |
| Aromatic Ring Oxidation | +1.5 to +2.0 V | Irreversible Anodic Peak | ECE Mechanism |
Note: These potential values are illustrative and can vary significantly depending on the solvent, electrolyte, and electrode material used.
Advanced Spectroscopic and Crystallographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.
Proton NMR (¹H NMR) spectroscopy offers critical information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of 2,6-Dibromo-4-formylphenyl acetate (B1210297), distinct signals corresponding to the different types of protons are observed. The aromatic protons, though chemically equivalent due to the symmetrical substitution pattern on the benzene (B151609) ring, typically appear as a singlet. The aldehydic proton of the formyl group resonates at a characteristically downfield chemical shift due to the deshielding effect of the adjacent carbonyl group. The methyl protons of the acetate group also give rise to a singlet, but at a much more upfield position.
| Proton Type | Typical Chemical Shift (δ) in ppm | Multiplicity |
| Aromatic (Ar-H) | ~8.1 | Singlet |
| Aldehydic (CHO) | ~9.9 | Singlet |
| Acetate (CH₃) | ~2.4 | Singlet |
This table presents typical ¹H NMR data and may vary slightly based on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 2,6-Dibromo-4-formylphenyl acetate gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbons of the formyl and acetate groups are readily identifiable by their significant downfield shifts. The aromatic carbons also show characteristic resonances, with their chemical shifts influenced by the attached bromine, formyl, and acetate functionalities.
| Carbon Type | Typical Chemical Shift (δ) in ppm |
| Aldehydic Carbonyl (C=O) | ~189 |
| Acetate Carbonyl (C=O) | ~167 |
| Aromatic Carbon (C-O) | ~148 |
| Aromatic Carbon (C-CHO) | ~138 |
| Aromatic Carbon (C-H) | ~134 |
| Aromatic Carbon (C-Br) | ~122 |
| Acetate Methyl (CH₃) | ~21 |
This table presents typical ¹³C NMR data and may vary slightly based on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. sigmaaldrich.com This precision allows for the determination of the elemental formula of this compound, confirming the presence of the two bromine atoms through their characteristic isotopic pattern. sigmaaldrich.com The experimentally determined monoisotopic mass will closely match the calculated value for the chemical formula C₉H₆Br₂O₃.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The absorption or scattering of infrared radiation at specific frequencies corresponds to the energy required to excite molecular vibrations, such as stretching and bending of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands for the carbonyl groups of the aldehyde and the ester are prominent. The C-H stretching vibrations of the aromatic ring and the methyl group, as well as the C-Br stretching vibrations, also appear at their expected frequencies, providing further confirmation of the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretch | ~1700-1725 |
| Ester (C=O) | Stretch | ~1760-1780 |
| Aromatic (C=C) | Stretch | ~1450-1600 |
| Alkyl (C-H) | Stretch | ~2850-3000 |
| Aromatic (C-H) | Stretch | ~3000-3100 |
This table presents typical IR absorption frequencies and may vary based on the sample preparation and experimental conditions.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to exhibit distinct absorption bands corresponding to its constituent parts: the ester, the aldehyde, and the substituted benzene ring.
Key expected vibrational frequencies include:
C=O Stretching (Ester): A strong absorption band is anticipated in the region of 1770-1750 cm⁻¹, which is characteristic of the carbonyl group in a phenyl acetate derivative.
C=O Stretching (Aldehyde): Another strong C=O stretching vibration is expected around 1710-1685 cm⁻¹ for the formyl group.
C-O Stretching (Ester): Asymmetric and symmetric C-O-C stretching bands are predicted to appear in the 1250-1100 cm⁻¹ range.
Aromatic C=C Stretching: The presence of the benzene ring would be indicated by one or more bands in the 1600-1450 cm⁻¹ region.
C-H Stretching (Aromatic and Aldehydic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aldehydic C-H stretch would be observed as two weak bands in the 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹ range.
C-Br Stretching: The carbon-bromine bonds are expected to show absorption in the far-infrared region, typically between 600 and 500 cm⁻¹.
Electronic Absorption and Emission Spectroscopy
The electronic properties of this compound can be probed using UV-Visible and fluorescence spectroscopy, which provide insights into the electronic transitions within the molecule.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with the aromatic ring, the ester carbonyl group, and the aldehyde carbonyl group. The presence of bromine atoms as substituents on the aromatic ring can influence the position and intensity of these absorption bands through electronic effects.
Detailed experimental UV-Vis spectra for this specific compound are not widely published. However, studies on similar aromatic aldehydes and esters provide a basis for predicting its absorption characteristics.
Fluorescence and Other Photophysical Property Investigations
Fluorescence spectroscopy investigates the emission of light from a molecule after it has absorbed light. The fluorescence properties of a compound are highly dependent on its molecular structure and environment. While there is no specific fluorescence data available for this compound, it is known that the introduction of heavy atoms like bromine can lead to a phenomenon known as the "heavy-atom effect," which can quench fluorescence by promoting intersystem crossing to the triplet state. Therefore, it is possible that this compound may exhibit weak fluorescence or be non-fluorescent. Further experimental investigation is required to determine its specific photophysical properties.
X-ray Diffraction Studies for Solid-State Structural Analysis
X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information about molecular geometry and intermolecular interactions.
Single Crystal X-ray Diffraction Analysis of Molecular Geometry
To date, a complete single-crystal X-ray diffraction analysis for this compound (C₉H₆Br₂O₃) has not been reported in publicly accessible crystallographic databases. However, the crystallographic analysis of a closely related compound, 2,6-Dibromo-4-formylphenyl 3-phenylprop-2-enoate, offers valuable insights into the potential structural features. nih.govnih.gov
Below is a hypothetical data table illustrating the kind of information that would be obtained from such an analysis, based on general crystallographic principles and data from related structures.
| Parameter | Expected Value/Information |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Selected Bond Lengths (Å) | C-Br, C=O (ester), C=O (aldehyde), C-O |
| Selected Bond Angles (°) | O-C-C, C-C-Br, C-C=O |
| Torsion Angles (°) | Defining the orientation of substituents |
This table is for illustrative purposes only and does not represent experimental data.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···O Hydrogen Bonds)
The way molecules of this compound pack in the solid state is governed by various intermolecular interactions. A detailed analysis of the crystal structure would reveal the presence and nature of these interactions, which are crucial for understanding the material's physical properties.
Based on the functional groups present, several types of intermolecular interactions could be anticipated:
C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aldehydic or aromatic C-H donors and the oxygen atoms of the ester or aldehyde carbonyl groups as acceptors are likely to play a significant role in the crystal packing. In the related structure of 2,6-Dibromo-4-formylphenyl 3-phenylprop-2-enoate, molecules are linked through weak C-H···O hydrogen bonds. nih.govnih.gov
Halogen Bonding: Interactions involving the bromine atoms (Br···O or Br···Br) could also be present, influencing the supramolecular assembly.
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
A hypothetical table of potential intermolecular interactions is provided below.
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |
| C-H···O | Aromatic C-H | Carbonyl O | To be determined | To be determined |
| C-H···O | Aldehydic C-H | Carbonyl O | To be determined | To be determined |
| Br···O | C-Br | Carbonyl O | To be determined | To be determined |
This table is for illustrative purposes only and does not represent experimental data.
The comprehensive characterization of this compound through these advanced analytical techniques is essential for a fundamental understanding of its chemical and physical properties, which underpins its potential applications in various fields of research.
Determination of Dihedral Angles and Molecular Conformation in the Crystalline State
For this compound, the key conformational features are the spatial orientations of the formyl (–CHO) and acetate (–OCOCH₃) groups relative to the planar benzene ring. The steric hindrance imposed by the two bulky bromine atoms at the ortho positions (positions 2 and 6) would significantly influence the rotation of these substituent groups. The determination of these angles is critical for understanding intermolecular interactions, such as π-π stacking and hydrogen bonding, which dictate the crystal packing arrangement. nih.govnih.govnih.gov A hypothetical analysis would focus on the dihedral angles outlined in the table below.
Table 1: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Atoms Involved | Description |
|---|---|---|
| Formyl Group Torsion | O=C–C=C | Defines the angle of the formyl group relative to the plane of the benzene ring. |
| Acetate Linkage Torsion | C–O–C=C | Describes the rotation around the ether-like oxygen connecting the acetate group to the ring. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique specifically designed for the detection and characterization of chemical species that possess unpaired electrons, such as free radicals. A review of scientific literature indicates that specific EPR studies focused on radical species derived directly from this compound are not widely reported. However, the methodology remains highly relevant for investigating potential radical intermediates formed during chemical or biochemical reactions involving this compound.
The generation of a radical from this compound, for instance through homolytic cleavage or a single-electron transfer (SET) process, would result in a species amenable to EPR analysis. nih.gov The resulting EPR spectrum provides two primary pieces of information:
The g-value: This parameter is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron.
Hyperfine Coupling: This refers to the interaction of the electron spin with nearby magnetic nuclei (e.g., ¹H, ¹³C, ⁷⁹Br, ⁸¹Br). The resulting splitting pattern and coupling constants give precise information about the delocalization of the unpaired electron across the molecule, effectively mapping the spin density.
Due to the often transient nature and low concentration of free radicals in chemical systems, techniques such as spin trapping are frequently employed. This involves using a molecule (a spin trap) that reacts with the unstable radical to form a much more stable radical adduct, which can accumulate to a concentration detectable by EPR.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational and Theoretical Investigations of 2,6 Dibromo 4 Formylphenyl Acetate
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to the theoretical examination of 2,6-Dibromo-4-formylphenyl acetate (B1210297), enabling a detailed exploration of its electronic architecture and associated properties.
Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure
DFT also provides a detailed picture of the molecule's electronic structure by mapping its electron density. This reveals the distribution of charge, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In 2,6-Dibromo-4-formylphenyl acetate, the electronegative bromine atoms and the oxygen atoms of the formyl and acetate groups significantly influence this distribution, creating a complex electrostatic potential across the molecule.
Table 1: Representative Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Representative Value |
|---|---|---|
| Bond Length | C-Br | ~1.90 Å |
| C=O (formyl) | ~1.21 Å | |
| C-O (ester) | ~1.36 Å | |
| C=O (ester) | ~1.20 Å | |
| Bond Angle | C-C-Br | ~120° |
| C-C-C (ring) | ~120° | |
| O-C=O (ester) | ~123° |
Note: These values are illustrative and represent typical bond lengths and angles for similar functional groups. Actual calculated values will vary based on the specific DFT functional and basis set employed.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Spectra Simulation
The interaction of this compound with light can be effectively studied using Time-Dependent Density Functional Theory (TD-DFT). This method is an extension of DFT used to investigate the properties of molecules in their electronically excited states. researchgate.net By calculating the energies of vertical electronic transitions, TD-DFT can simulate the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. researchgate.net This simulation predicts the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.net Such theoretical spectra are invaluable for interpreting experimental results and understanding the nature of the electronic transitions, such as n→π* or π→π* transitions, that give rise to the observed colors and photophysical properties.
Ab Initio Calculations (e.g., Hartree-Fock) for Relative Energies and Ring Strain Analysis
Ab initio methods, such as Hartree-Fock (HF) theory, are another class of quantum chemical calculations based on first principles without reliance on experimental parameters. orientjchem.orgsemanticscholar.org While often computationally more intensive than DFT, HF calculations can provide valuable data on relative energies between different molecular conformations or isomers.
For this compound, these methods can be used to analyze the strain within the phenyl ring. The presence of two bulky bromine atoms flanking the acetate group can lead to steric hindrance, potentially causing the phenyl ring to deviate from perfect planarity. Ab initio calculations can quantify the energetic penalty associated with such distortions, offering insights into the molecule's conformational preferences and structural stability.
Analysis of Molecular Orbitals and Energy Levels
The reactivity and electronic properties of a molecule are governed by the arrangement and energy of its molecular orbitals. Analyzing these orbitals provides a deeper understanding of the chemical nature of this compound.
HOMO-LUMO Energy Gap Determination and Electronic Band Structures
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govresearchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (Egap), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. semanticscholar.org
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more easily excitable and thus more reactive. researchgate.net This energy gap can be calculated using DFT and is crucial for predicting the electronic and optical properties of materials. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Computational Method | Representative Energy (eV) |
|---|---|---|
| HOMO | DFT/B3LYP | -7.0 to -6.5 |
| LUMO | DFT/B3LYP | -2.5 to -2.0 |
| Energy Gap (Egap) | DFT/B3LYP | 4.0 to 5.0 |
Note: These are representative values based on calculations for similar aromatic compounds. The exact energies will depend on the specific computational methods and software used.
Molecular Orbital Distribution and Spin Density Analysis
Visualizing the spatial distribution of the frontier orbitals reveals where a molecule is most likely to react. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms of the acetate group. In contrast, the LUMO is likely concentrated on the electron-withdrawing formyl group (-CHO), which is an electrophilic center. This spatial separation of HOMO and LUMO is characteristic of molecules with both electron-donating and electron-withdrawing substituents and is important for understanding charge transfer processes.
Spin density analysis is a computational technique that becomes relevant when studying the molecule as a radical (i.e., with an unpaired electron). This analysis maps the distribution of the unpaired spin across the molecule, identifying the atoms where the radical character is highest. This information is vital for predicting the molecule's behavior in radical reactions and its potential magnetic properties.
Mechanistic Pathway Elucidation and Transition State Analysis
The reactivity of this compound is dictated by the functional groups attached to the phenyl ring. Mechanistic pathway elucidation through computational methods would involve exploring the energy landscapes of various potential reactions, such as electrophilic aromatic substitution, nucleophilic attack on the carbonyl carbon of the formyl group or the acetate group, and reactions involving the bromine atoms.
Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring in this compound is highly deactivated towards electrophilic attack due to the presence of three electron-withdrawing groups: two bromine atoms and a formyl group. The acetate group is an activating ortho-, para-director, but its influence is likely overridden by the deactivating effects of the other substituents. Computational studies on similar polysubstituted aromatic compounds often employ Density Functional Theory (DFT) to calculate the energies of the sigma-complex intermediates (Wheland intermediates) that form upon electrophile attack at different positions on the ring. researchgate.netsemanticscholar.orgresearchgate.netrsc.org For this molecule, electrophilic attack would be energetically unfavorable. However, should it occur, the least deactivated position would need to be determined by calculating the relative stabilities of the possible transition states. nih.gov
Nucleophilic Reactions: The formyl group provides a key site for nucleophilic attack. Computational modeling of nucleophilic addition to substituted benzaldehydes has shown that the reaction can proceed via a direct attack on the carbonyl carbon. wuxiapptec.com In the case of this compound, the presence of electron-withdrawing groups would enhance the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack. Transition state analysis for such a reaction would involve identifying the geometry and energy of the transition state leading to the tetrahedral intermediate.
Another potential site for nucleophilic attack is the carbonyl carbon of the acetate group, which could lead to hydrolysis or transesterification. Theoretical studies on the aminolysis of aryl acetates have explored the transition states for such reactions. acs.org
Reactions involving Bromine: The bromine atoms could potentially participate in reactions such as nucleophilic aromatic substitution (SNA_r), although this typically requires strong activation and harsh conditions, or they could be involved in metal-catalyzed cross-coupling reactions. Computational studies could elucidate the mechanistic pathways of these transformations, including the determination of activation energies for oxidative addition in the case of cross-coupling reactions.
Due to the complexity of the substituent effects, a definitive elucidation of the most favorable mechanistic pathway for any given reaction would necessitate specific computational investigations on this molecule. Such studies would involve mapping the potential energy surface and identifying the transition state structures and their corresponding activation energies.
Conformational Analysis and Relative Stability Studies
The rotational freedom around the C-O bond of the acetate group and the C-C bond of the formyl group gives rise to different conformers of this compound. Computational methods are instrumental in determining the relative stabilities of these conformers and the energy barriers for their interconversion.
Studies on substituted phenyl acetates have shown that the Z and E conformers, defined by the dihedral angle of the C-O-C=O linkage, have different stabilities. For phenyl acetate itself, the Z conformer is generally more stable. The presence of substituents on the phenyl ring can influence this preference. Electron-withdrawing substituents have been shown to further stabilize the Z conformer. rsc.org Given that this compound has three electron-withdrawing groups, it is highly probable that the Z conformer is significantly more stable than the E conformer.
The orientation of the formyl group relative to the benzene ring also contributes to the conformational landscape. The formyl group can be coplanar with the ring or twisted out of plane. Steric hindrance from the adjacent bromine atoms would likely favor a non-planar conformation to minimize steric strain.
A comprehensive conformational analysis would involve scanning the potential energy surface by systematically varying the key dihedral angles and calculating the energy of each resulting conformation. This would allow for the identification of all local minima (stable conformers) and the transition states connecting them.
| Conformer Feature | Expected Preference | Rationale |
| Acetate Group Conformation | Z conformer favored | Electron-withdrawing substituents stabilize the Z conformer. |
| Formyl Group Orientation | Non-planar | Steric hindrance from ortho-bromo substituents. |
| Overall Stability | The conformer with the acetate group in the Z form and a twisted formyl group is likely the most stable. | Minimization of both electronic and steric repulsion. |
Predictive Modeling of Reactivity and Selectivity
Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) approaches, can be a powerful tool to forecast the reactivity and selectivity of this compound without the need for extensive experimental work. researchgate.net These models are built by establishing a mathematical relationship between calculated molecular descriptors and an observed property, such as reaction rate or regioselectivity.
For this compound, predictive models could be developed for various reactions. For instance, a model could predict the most likely site of nucleophilic attack on the aromatic ring or the relative reactivity of the formyl versus the acetate group.
The first step in building such a model is the calculation of a wide range of molecular descriptors. These descriptors can be categorized as follows:
Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potentials. For example, a lower LUMO energy would suggest a higher susceptibility to nucleophilic attack.
Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters. These are crucial for predicting selectivity when multiple reaction sites are available.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.
Once a set of descriptors is calculated for a series of related compounds with known reactivity, statistical methods like multiple linear regression or machine learning algorithms can be used to build the predictive model. chemistryworld.com For this compound, a model trained on a dataset of substituted benzaldehydes could predict its reactivity towards a specific nucleophile. wuxiapptec.com
| Descriptor Type | Example Descriptors | Predicted Influence on Reactivity |
| Electronic | LUMO Energy, Atomic Charges on Carbonyl Carbons, Electrostatic Potential | A lower LUMO energy and more positive atomic charges on the formyl and acetate carbons would indicate higher reactivity towards nucleophiles. |
| Steric | Steric Hindrance Parameters (e.g., Tolman's cone angle adapted for substituents) | Increased steric hindrance around a reactive site would decrease its reactivity. |
| Thermodynamic | Enthalpy of Reaction, Gibbs Free Energy of Activation | Lower activation energy would indicate a faster reaction rate. |
The development of accurate predictive models for the reactivity and selectivity of complex molecules like this compound is a key area of computational chemistry, offering the potential to accelerate chemical discovery and process optimization.
Research Applications and Advanced Material Science Contexts
Role as a Precursor in Complex Organic Synthesis
The unique arrangement of reactive sites on the 2,6-Dibromo-4-formylphenyl acetate (B1210297) scaffold allows for its sequential or simultaneous modification, making it a valuable starting point for intricate molecular architectures.
The chemical reactivity of 2,6-Dibromo-4-formylphenyl acetate makes it an ideal intermediate for creating complex, highly functionalized molecules. The aldehyde group serves as a point for nucleophilic addition or condensation reactions, while the bromine atoms are prime candidates for metal-catalyzed cross-coupling reactions. The acetate group acts as a protecting group for the phenolic oxygen, which can be deprotected to reveal a hydroxyl group for further functionalization.
This multi-functionality allows for the construction of diverse molecular scaffolds. For instance, the core structure is related to precursors used in the synthesis of cinnamoyl derivatives, which are recognized for their pharmacological potential. nih.gov The aldehyde can be transformed into other functional groups, and the bromine atoms can be replaced with various organic substituents through reactions like Suzuki, Sonogashira, or Stille coupling, leading to a wide array of derivatives with potential applications in medicinal chemistry.
Table 1: Functional Groups of this compound and Their Synthetic Utility
| Functional Group | Position | Common Reactions | Potential Outcome |
| Formyl (-CHO) | 4 | Schiff Base Condensation, Wittig Reaction, Grignard Addition | Formation of imines, alkenes, secondary alcohols |
| Bromo (-Br) | 2, 6 | Suzuki Coupling, Stille Coupling, Sonogashira Coupling | Carbon-carbon bond formation, introduction of aryl or alkyl groups |
| Acetate (-OAc) | 1 | Hydrolysis | Deprotection to a reactive hydroxyl group (-OH) |
The bifunctional nature of the molecule, specifically the two bromine atoms, positions this compound as a key building block for oligomers and polymers. nih.gov Through step-growth polymerization, typically via palladium-catalyzed cross-coupling reactions, it can be linked with other monomers to create extended conjugated systems.
These polymeric materials are of significant interest in materials science. nih.gov The properties of the resulting polymer, such as its solubility, thermal stability, and electronic characteristics, can be tuned by the choice of co-monomer. The formyl group can be retained in the polymer backbone for post-polymerization modification or it can be used as a reactive site in the polymerization process itself, for example, in the formation of polyimines. The ability to create well-defined oligomers and polymers from such building blocks is crucial for developing materials with tailored properties. nih.gov
Development of Advanced Materials
The structural and electronic properties of this compound make it a precursor of choice for a range of advanced materials with applications in electronics and porous structures.
The synthesis of novel organic semiconductors is a major focus of modern materials science. Building blocks containing halogen atoms, like this compound, are instrumental in this field. ossila.com The bromine atoms facilitate the construction of conjugated polymer backbones through cross-coupling reactions, which is a fundamental strategy for creating materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). ossila.combohrium.com
The presence of electron-withdrawing groups (bromo and formyl) on the phenyl ring can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting conjugated materials. This electronic tuning is critical for designing materials with specific charge transport properties and for optimizing the performance of electronic devices. researchgate.net
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tuneable porosity. mdpi.comnih.gov They are constructed from organic building blocks linked by strong covalent bonds. mdpi.com Aldehydes are among the most common monomers used for the synthesis of imine-linked COFs, which are known for their high stability. nih.gov
This compound, after hydrolysis of the acetate to a phenol, can act as a linear, D2-symmetric monomeric unit. Its formyl group can react with multitopic amines (e.g., triamines or tetraamines) to form a 2D porous sheet structure. nih.govosti.gov The bromine atoms and the hydroxyl group would then decorate the pore walls of the resulting COF, introducing specific chemical functionality. This could be used to tune the surface properties of the pores for applications in gas storage, separation, or catalysis. researchgate.net
Table 2: Potential COF Synthesis Using a 2,6-Dibromo-4-hydroxyphenzaldehyde Monomer
| Monomer A (Aldehyde) | Monomer B (Amine) | Linkage | Resulting COF Topology | Potential Application |
| 2,6-Dibromo-4-hydroxybenzaldehyde | 1,3,5-Tris(4-aminophenyl)benzene | Imine | 2D Hexagonal | Gas Separation, Catalysis |
| 2,6-Dibromo-4-hydroxybenzaldehyde | 1,3,6,8-Tetrakis(4-aminophenyl)pyrene | Imine | 2D Square | Sensing, Optoelectronics researchgate.net |
The formyl group is a key functional group for the synthesis of macrocyclic ligands, often through Schiff base condensation with diamines. These reactions can produce a wide variety of macrocycles capable of coordinating with metal ions. The resulting coordination complexes have diverse applications in areas such as catalysis, sensing, and molecular magnetism.
Using this compound as a precursor allows for the creation of macrocycles bearing bromine atoms. canterbury.ac.uk These atoms can serve as reactive handles for post-macrocyclization modification, enabling the construction of even more complex, functional supramolecular systems. The coordination of these ligands with metal ions, such as lanthanides, can lead to materials with interesting photophysical or magnetic properties. canterbury.ac.uk
Catalytic Applications and Ligand Design
While direct studies on this compound are not present in the current body of scientific literature, the structural motifs it contains are of significant interest in the field of catalysis. The following sections explore the theoretical applications of this compound based on the known reactivity of similar chemical structures.
Potential Role in Palladium-Catalyzed Cross-Coupling and C-H Functionalization Reactions
Palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The aryl bromide moieties within this compound present clear opportunities for participation in cross-coupling reactions.
Aryl halides, particularly bromides, are common substrates in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental to the synthesis of complex organic molecules, such as pharmaceuticals, agrochemicals, and organic electronic materials. The presence of two bromine atoms on the phenyl ring of this compound suggests its potential as a difunctional substrate, allowing for sequential or dual cross-coupling reactions to build more complex molecular architectures.
Furthermore, the formyl (-CHO) group can act as a directing group in C-H functionalization reactions. nih.gov This strategy allows for the selective activation and subsequent reaction of a C-H bond at a specific position on the aromatic ring, often ortho to the directing group. In the case of this compound, the formyl group could theoretically direct the functionalization of the C-H bonds at the 3 and 5 positions. However, the presence of the bulky bromo substituents at the 2 and 6 positions might sterically hinder this approach.
The interplay between the reactive aryl bromide sites and the directing potential of the formyl group could lead to complex and programmable reaction sequences, making this scaffold, in theory, a versatile building block in organic synthesis.
Theoretical Design of Ligands for Metal Complexes with Potential Catalytic Activity
The structure of this compound also lends itself to the design of novel ligands for metal complexes. Ligands play a crucial role in catalysis by modulating the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability.
The formyl group is a key functional handle that can be readily transformed into a variety of coordinating moieties. For instance, condensation with primary amines can yield Schiff base ligands, which are a prominent class of ligands in coordination chemistry. The resulting imine nitrogen, along with the phenolic oxygen (after hydrolysis of the acetate group), could chelate to a metal center. The electronic properties of such a ligand could be tuned by the substituents on the amine.
Moreover, the bromine atoms could be substituted with other functionalities, such as phosphine (B1218219) groups, via cross-coupling reactions. This would result in a multifunctional ligand capable of coordinating to a metal center through multiple points of attachment, potentially leading to highly stable and active catalysts. The rigid aromatic backbone of the molecule would provide a well-defined geometry for the coordinating atoms, which is a desirable feature in ligand design for asymmetric catalysis.
While no specific ligands derived from this compound have been reported, the principles of ligand design suggest that it is a viable starting material for creating novel ligands for a range of catalytic applications. The combination of a modifiable formyl group and reactive aryl bromide positions provides a platform for the synthesis of a diverse library of potential ligands.
Q & A
How can researchers optimize the synthesis of 2,6-Dibromo-4-formylphenyl acetate to improve yield and purity?
Answer:
The synthesis involves reacting 3,5-dibromobenzaldehyde with cinnamoyl chloride in chloroform, using triethylamine as a base. Key methodological steps include:
- Molar ratio control : Maintaining a 1:1 molar ratio of aldehyde to cinnamoyl chloride to minimize side reactions .
- Solvent choice : Chloroform is preferred for its ability to dissolve both reactants and stabilize intermediates. Post-reaction quenching with water ensures phase separation for efficient product isolation .
- Purification : Crystallization from a methanol-chloroform mixture enhances purity. Monitoring the reaction via TLC or HPLC can help identify incomplete conversions .
What crystallographic techniques are critical for characterizing this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is essential:
- Data collection : Use MoKα radiation (λ = 0.71073 Å) and a Bruker Kappa APEXII CCD diffractometer to achieve high-resolution data (θmax = 28.2°, Rint = 0.029) .
- Refinement : Employ SHELXL-97 for least-squares refinement against , with hydrogen atoms placed geometrically and heavy atoms refined anisotropically. Key metrics include and , indicating reliable structural determination .
How can researchers resolve contradictions in crystallographic data during refinement?
Answer:
Discrepancies often arise from data quality or refinement methodologies:
- Check data-to-parameter ratios : A ratio of 19.8 (3764 reflections, 190 parameters) ensures statistical validity .
- Validate restraints : Confirm no artificial restraints are applied (e.g., zero restraints in ) to avoid bias .
- Cross-validate with software : Compare results using alternative programs like OLEX2 or PLATON to detect systematic errors .
What advanced methods analyze intermolecular interactions in the crystal lattice?
Answer:
- Hydrogen bonding analysis : Identify weak C–H⋯O interactions (e.g., ) using Mercury CSD. These interactions stabilize the triclinic packing .
- Packing similarity calculations : Use Mercury’s Materials Module to compare intermolecular motifs with related structures, ensuring robustness in interaction assignments .
How does SHELX software enhance structural refinement for brominated compounds?
Answer:
- Heavy-atom handling : SHELXL-97’s full-matrix least-squares refinement accounts for bromine’s high electron density and anisotropic displacement parameters ( refined for Br) .
- Twinned data refinement : SHELXL’s twin-law options (e.g., BASF parameter) address challenges in triclinic systems with pseudo-symmetry .
What computational approaches model the crystal packing of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate lattice energies using periodic boundary conditions to validate experimental packing motifs .
- Hirshfeld surface analysis : Map surfaces to quantify Br⋯O and C–H⋯O contacts, revealing contributions to crystal stability .
How is the E-configuration of the C=C bond confirmed experimentally?
Answer:
- X-ray geometry : The C=C bond length (1.33 Å) and torsion angles (e.g., C7–C8–C9–O2 = 178.5°) confirm the E-configuration .
- NMR coupling constants : values > 16 Hz for vinyl protons further validate the trans arrangement .
What role do weak hydrogen bonds play in the compound’s stability?
Answer:
Weak C–H⋯O bonds (e.g., C14–H14⋯O3, ) form infinite chains along the [100] direction, contributing to lattice cohesion despite low bond strength. Computational studies (e.g., PIXEL method) quantify their energy contributions (~2–4 kcal/mol) .
How should researchers handle heavy-atom effects during refinement?
Answer:
- Absorption correction : Apply multi-scan methods (e.g., SADABS) with to mitigate Br’s high absorption () .
- Displacement parameters : Refine Br atoms anisotropically to model thermal motion accurately, ensuring values < 0.63 eÅ .
How can methodological discrepancies in biological activity studies be addressed?
Answer:
- Receptor-response modeling : Use hybrid approaches (e.g., wet-lab agonistic profiling combined with ML-based feature extraction) to reconcile divergent activity data .
- Dose-response validation : Repeat assays under standardized conditions (e.g., fixed solvent/DMSO ratios) to isolate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
